3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Description
The compound 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a benzamide derivative that is likely to possess interesting chemical and physical properties due to the presence of a cyano group attached to the benzene ring and the furan moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and furan groups have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of related furan and benzamide derivatives typically involves acylation reactions or cyclization processes. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, fluorine-containing 3-cyano-2-methyl-benzo[b]furans were prepared using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated in the study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . The presence of the cyano group and the furan ring in the target compound would contribute to its molecular geometry and the potential for intermolecular interactions, such as hydrogen bonding, which could be investigated using similar structural analysis methods.
Chemical Reactions Analysis
Benzamide derivatives with cyano groups have been shown to exhibit interesting reactivity, such as colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . Although the specific reactions of this compound are not detailed in the provided papers, the studies suggest that similar compounds could be explored for their reactivity with various anions or other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and benzamide derivatives can be quite diverse. For example, the synthesis of cyanoacrylates containing furan or tetrahydrofuran moieties revealed that these compounds have varying biological activities, including herbicidal, fungicidal, and plant growth regulatory effects . The specific physical properties such as solubility, melting point, and boiling point of this compound would need to be determined experimentally, but the presence of the cyano and furan groups suggests potential for significant biological activity.
Scientific Research Applications
Anticancer and Antiangiogenic Activity
A study on benzofuran derivatives, including those with similar structural features to the compound , revealed significant anticancer and antiangiogenic activities. These compounds targeted the colchicine site on tubulin, induced apoptosis, and demonstrated potent vascular disrupting properties in vitro and in vivo, suggesting potential applications in cancer treatment (Romagnoli et al., 2015).
Synthesis and Structural Characterization
Research on the synthesis and structural characterization of cyano and furan-containing compounds has led to the development of new methodologies and understanding of their properties. For instance, the cyclization of 3-(Benzofuran-3-yl)propionic Acid Derivatives has been explored, showcasing methods for generating complex structures that could be relevant for designing compounds with specific biological activities (Horaguchi et al., 1976).
Mechanofluorochromic Properties
A study on 3-aryl-2-cyano acrylamide derivatives, which share functional group similarities with the target compound, explored their mechanofluorochromic properties. These findings highlight the potential for developing materials with novel optical properties for sensors or electronic devices (Song et al., 2015).
Novel Supramolecular Packing Motifs
The structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates innovative supramolecular packing motifs, suggesting applications in the design of materials with specific organizational properties. This research could inform the development of compounds with unique physical characteristics (Lightfoot et al., 1999).
Antiplasmodial Activities
Compounds structurally related to the target molecule have been investigated for their antiplasmodial activities. These studies offer a pathway to discovering new treatments for malaria, showcasing the potential of such compounds in medicinal chemistry (Hermann et al., 2021).
properties
IUPAC Name |
3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-8-6-18(11-14-5-7-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,7,9,12H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQFSFXPBXIRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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